PTH-Sarcosine CAS number and molecular weight
PTH-Sarcosine CAS number and molecular weight
Standardization, Synthesis, and Analytical Profiling in Protein Sequencing
Executive Summary
In the context of automated protein sequencing and proteomic analysis, PTH-Sarcosine (Phenylthiohydantoin-Sarcosine) serves as a critical reference standard. It represents the stable end-product derived from the Edman degradation of Sarcosine (N-methylglycine), a non-proteinogenic amino acid frequently encountered in peptide antibiotics, metabolic intermediates, and engineered peptoids.
This guide provides a rigorous technical breakdown of PTH-Sarcosine, focusing on its physicochemical properties, mechanistic generation, and high-performance liquid chromatography (HPLC) validation protocols.
Part 1: Physicochemical Profile
Precise characterization of the reference standard is the prerequisite for accurate identification in complex matrices. PTH-Sarcosine differs from standard PTH-amino acids due to the N-methylation on the imidazolidinone ring, which alters its hydrophobicity and retention characteristics.
Core Data Specifications
| Parameter | Technical Specification |
| Chemical Name | 1-Methyl-3-phenyl-2-thioxoimidazolidin-4-one |
| Common Abbreviation | PTH-Sarcosine; PTH-Sar |
| CAS Registry Number | 17625-76-2 |
| Molecular Formula | |
| Molecular Weight | 206.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Acetonitrile, Methanol, Ethyl Acetate |
| Melting Point | 134°C - 136°C |
Structural Significance
Unlike PTH-Glycine, PTH-Sarcosine possesses a methyl group at the N1 position of the hydantoin ring. This structural modification eliminates the amide proton typically available for hydrogen bonding in other PTH-amino acids.
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Impact: This modification significantly affects chromatographic selectivity, often resulting in a distinct elution shift compared to PTH-Glycine and PTH-Alanine in reverse-phase systems.
Part 2: Mechanistic Generation (Edman Degradation)
To understand the presence of PTH-Sarcosine in a sample, one must understand the causality of its formation. It is generated via the Edman degradation cycle, a three-stage reaction sequence: Coupling, Cleavage, and Conversion.
The Reaction Pathway
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Coupling: Phenylisothiocyanate (PITC) reacts with the secondary amine of the N-terminal Sarcosine under basic conditions to form the PTC-polypeptide.
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Cleavage: Anhydrous acid (TFA) induces cyclization, releasing the unstable Anilinothiazolinone (ATZ-Sarcosine).
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Conversion: Aqueous acid converts the ATZ intermediate into the stable PTH-Sarcosine isomer.
Pathway Visualization
The following diagram illustrates the transformation flow, highlighting the specific stability shift from ATZ to PTH.
Figure 1: The chemical evolution of Sarcosine through the Edman degradation cycle to its stable PTH derivative.
Part 3: Analytical Protocol & Validation
Standard Preparation Workflow
Objective: Create a stable 100 pmol/µL stock solution for HPLC calibration.
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Weighing: Accurately weigh 2.06 mg of crystalline PTH-Sarcosine (CAS 17625-76-2).
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Solubilization: Dissolve in 1.0 mL of HPLC-grade Acetonitrile (ACN). Vortex for 30 seconds to ensure complete dissolution.
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Note: Do not use protic solvents (water/methanol) for the primary stock if long-term storage is intended, as slow hydrolysis can occur.
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Dilution: Dilute the stock 1:100 using the system mobile phase (typically Acetate buffer/ACN mix) immediately prior to injection to minimize solvent mismatch peaks.
HPLC Separation Parameters
PTH-Sarcosine is hydrophobic relative to early eluters (like PTH-Aspartic Acid) but less hydrophobic than PTH-Leucine.
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Column: C18 Reverse Phase (e.g., 3.5 µm, 2.1 x 150 mm).
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Temperature: 55°C (Critical for resolution of steric isomers).
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Detection: UV at 269 nm (primary max) and 254 nm.
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Mobile Phase A: 3.5 mM Sodium Acetate, pH 3.8 + 5% THF.
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Mobile Phase B: Acetonitrile.
Identification Logic (Self-Validating System)
To validate that a peak is indeed PTH-Sarcosine and not a co-eluting contaminant:
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Retention Time Check: PTH-Sarcosine typically elutes between PTH-Alanine and PTH-Valine in standard gradients.
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Spectral Confirmation: The UV spectrum must show a characteristic absorbance maximum at ~269 nm.
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DTT Insensitivity: Unlike PTH-Cystine, PTH-Sarcosine retention is unaffected by the presence of Dithiothreitol (DTT) in the sample buffer.
Chromatographic Logic Flow
Figure 2: Decision logic for validating PTH-Sarcosine identity in complex chromatograms.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87902, 1-Methyl-3-phenyl-2-thioxoimidazolidin-4-one. Retrieved from [Link]
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Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80-91. (Foundational methodology for PTH derivation). Retrieved from [Link]
